molecular formula C10H7BrClN B1275893 6-Bromo-2-chloro-4-methylquinoline CAS No. 3913-19-7

6-Bromo-2-chloro-4-methylquinoline

Cat. No.: B1275893
CAS No.: 3913-19-7
M. Wt: 256.52 g/mol
InChI Key: NPDAQPXGOAYKAV-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-4-methylquinoline (CAS: 3913-19-7) is a halogenated quinoline derivative with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.53 g/mol. This compound features a bromine atom at position 6, a chlorine atom at position 2, and a methyl group at position 4 of the quinoline scaffold .

Preparation Methods

Knorr Synthesis: Condensation-Cyclization Approach

The Knorr reaction remains the cornerstone for synthesizing 6-bromo-2-chloro-4-methylquinoline. This method involves two sequential steps: (1) condensation of β-keto esters with 4-bromoaniline to form an anilide intermediate, and (2) cyclization of the anilide under acidic conditions to yield the quinolinone scaffold, followed by chlorination.

Condensation of β-Keto Esters with 4-Bromoaniline

The initial step involves reacting ethyl acetoacetate (or analogous β-keto esters) with 4-bromoaniline in a polar solvent (e.g., ethanol or acetic acid). Key advancements in this step include:

  • 1H NMR Monitoring : Real-time monitoring revealed that prolonged reaction times or elevated temperatures favor the undesired crotonate byproduct. Optimized conditions (reflux in ethanol for 6–8 hours) selectively yield the anilide 6-bromo-4-methyl-3-(propionylamino)benzoic acid with >90% purity.
  • Electron-Withdrawing Group Compatibility : Substrates with electron-withdrawing substituents (e.g., nitro or cyano groups) on the aniline ring require modified conditions, such as lower temperatures (60–80°C), to prevent premature cyclization.

Cyclization to 6-Bromo-4-methylquinolin-2(1H)-one

The anilide undergoes cyclization in concentrated sulfuric acid or polyphosphoric acid (PPA) at 100–120°C. A previously overlooked steric effect was identified: bulkier β-keto ester substituents (e.g., isopropyl groups) hinder cyclization due to unfavorable spatial interactions during carbocation formation. This insight led to the preference for methyl or ethyl β-keto esters, achieving cyclization yields of 75–85%.

Chlorination to this compound

The quinolinone intermediate is treated with phosphorus oxychloride (POCl₃) under reflux to introduce the 2-chloro substituent. Excess POCl₃ (3–5 equivalents) and catalytic dimethylformamide (DMF) enhance electrophilic substitution at the 2-position, yielding the final product in 85–90% purity.

Table 1: Optimized Knorr Synthesis Protocol

Step Reagents/Conditions Yield Key Observations
Condensation Ethyl acetoacetate, 4-bromoaniline, ethanol, reflux, 8 h 92% 1H NMR confirms anilide formation; crotonate byproduct <5%
Cyclization H₂SO₄ (conc.), 110°C, 4 h 78% Steric hindrance minimized with methyl β-keto esters
Chlorination POCl₃ (5 eq.), DMF (cat.), reflux, 6 h 87% Excess POCl₃ ensures complete substitution

Overall Yield : 48% (three-step sequence).

Alternative Halogenation Strategies

While less common, direct halogenation of prefunctionalized quinolines offers a supplementary route:

Bromination of 2-Chloro-4-methylquinoline

Treating 2-chloro-4-methylquinoline with bromine in dichloromethane (DCM) at 0°C introduces bromine at the 6-position via electrophilic aromatic substitution. However, this method suffers from:

  • Regioselectivity Issues : Competing bromination at the 5- or 7-positions necessitates tedious chromatographic separation, reducing yields to 30–40%.
  • Side Reactions : Over-bromination and decomposition occur at temperatures >20°C.

Chlorination of 6-Bromo-4-methylquinoline

Chlorination using sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst targets the 2-position. While feasible, this method is less efficient than the Knorr pathway due to:

  • Incomplete Conversion : Residual starting material (10–15%) even with excess SO₂Cl₂.
  • Byproduct Formation : Dichlorinated derivatives (e.g., 2,6-dichloro-4-methylquinoline) account for 20–25% of the product mixture.

Industrial-Scale Production Considerations

Translating laboratory-scale Knorr synthesis to industrial production requires addressing:

  • Solvent Recovery : Ethanol and POCl₃ are distilled and recycled to reduce costs and environmental impact.
  • Continuous Flow Reactors : Microreactors enhance heat transfer during exothermic cyclization and chlorination steps, improving safety and yield consistency.
  • Catalyst Regeneration : Acidic catalysts (e.g., H₂SO₄) are neutralized and repurposed, minimizing waste.

Table 2: Comparison of Industrial vs. Laboratory Methods

Parameter Laboratory Scale Industrial Scale
Batch Size 10–100 g 50–100 kg
Cyclization Time 4 h 2 h (continuous flow)
POCl₃ Usage 5 eq. 4.2 eq. (recycled)
Yield 48% 44–46%

Challenges and Limitations

Persistent challenges include:

  • Stereochemical Control : Ensuring exclusive substitution at the 2- and 6-positions demands precise stoichiometry and temperature control.
  • Cost of Halogenating Agents : POCl₃ and NBS are expensive, driving research into cheaper alternatives (e.g., NaClO-based chlorination).

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

6-Bromo-2-chloro-4-methylquinoline has diverse applications in scientific research:

Medicinal Chemistry

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anticancer Potential : Research indicates its potential to inhibit cancer cell proliferation by interfering with key enzymatic pathways involved in cell growth and survival . For instance, it may inhibit epidermal growth factor receptor (EGFR) activity, crucial for cancer progression.

Biological Studies

  • Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes that play roles in various diseases, including cancer and infectious diseases .
  • Mechanistic Insights : Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects, including its interactions with DNA synthesis pathways.

Industrial Applications

  • Dyes and Pigments : The compound is utilized in the production of dyes and pigments due to its unique structural properties that allow for vibrant coloration .
  • Chemical Intermediates : It serves as a building block for synthesizing more complex organic molecules used in various industrial processes .

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics.
  • Cancer Cell Line Testing : In vitro testing on cancer cell lines revealed that this compound effectively reduced cell viability, suggesting its potential as a therapeutic agent in oncology .
  • Synthesis Optimization : Research focused on optimizing synthetic routes has led to improved yields and purity of this compound, facilitating its use in further biological studies and industrial applications .

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-4-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other molecular targets, such as kinases and ion channels, to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position Isomers

Subtle differences in substituent positions significantly alter reactivity and applications.

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Differences vs. Target Compound
6-Bromo-2-chloro-4-methylquinoline 3913-19-7 C₁₀H₇BrClN Br (6), Cl (2), CH₃ (4) 256.53 Reference compound
6-Bromo-4-chloro-2-methylquinoline 53364-85-5 C₁₀H₇BrClN Br (6), Cl (4), CH₃ (2) 256.53 Chlorine at position 4 instead of 2; impacts nucleophilic substitution efficiency
8-Bromo-4-chloro-2-methylquinoline 1201-07-6 C₁₀H₇BrClN Br (8), Cl (4), CH₃ (2) 256.53 Bromine at position 8 alters electronic distribution and steric effects

Derivatives with Additional Functional Groups

Addition of groups like nitro or methyl modifies biological activity and synthetic routes.

Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight Key Applications
6-Bromo-4-chloro-3-nitroquinoline 723281-72-9 C₉H₄BrClN₂O₂ Br (6), Cl (4), NO₂ (3) 287.49 Electron-deficient intermediate for cross-coupling reactions
6-Bromo-2-chloro-4,8-dimethylquinoline 89446-46-8 C₁₁H₉BrClN Br (6), Cl (2), CH₃ (4,8) 270.55 Enhanced lipophilicity for antimicrobial studies

Biological Activity

Overview

6-Bromo-2-chloro-4-methylquinoline is a heterocyclic compound with the molecular formula C10H7BrClN and a molecular weight of 256.53 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the Knorr reaction, which is a condensation reaction between β-keto esters and 4-bromoaniline. The optimized synthesis pathway has been reported to yield this compound with a 48% overall yield from 4-bromoaniline through a three-step process involving careful monitoring via 1H^1H NMR to avoid byproducts .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial cell division .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, quinoline derivatives are known to induce apoptosis in cancer cells by disrupting critical signaling pathways .

The mechanism of action for this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in DNA replication and repair, leading to cell death in susceptible organisms.
  • Receptor Interaction: It may also interact with specific receptors that modulate cellular responses to stress or damage, further enhancing its therapeutic potential .

Case Studies

  • Antimicrobial Efficacy: A study evaluated the antibacterial activity of several quinoline derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL against certain Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Against Cancer Cells: In vitro tests on various cancer cell lines revealed that this compound induced significant cytotoxic effects, with IC50 values ranging from 10 µM to 25 µM depending on the cell line tested. The compound's mechanism was linked to the induction of apoptosis and disruption of mitochondrial function .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityKey Mechanism
This compoundModerateHighInhibition of DNA gyrase
6-Bromo-4-methylquinolineLowModerateTopoisomerase inhibition
2-Chloro-4-methylquinazolineHighLowCell membrane disruption

Q & A

Basic Research Questions

Q. What synthetic protocols are most effective for preparing 6-Bromo-2-chloro-4-methylquinoline, and how do reaction conditions influence yield?

  • Methods : Microwave-assisted synthesis using Bi(OTf)₃ as a Lewis acid catalyst (reduces reaction time and improves regioselectivity) and condensation of halogenated anilines with ketones under acidic conditions .
  • Optimization : Adjusting stoichiometry (e.g., 2.2 equivalents of methyl pyruvate) and solvent choice (acetonitrile) enhances yields up to 81% .
  • Key Data : Reaction monitored via TLC; purification via flash chromatography (EtOAc/cyclohexane) and recrystallization (pentane/ethyl acetate) .

Q. What analytical techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., bromo, chloro, methyl groups) via coupling patterns and chemical shifts .
  • Mass Spectrometry (MS) : Confirms molecular weight (256.53 g/mol) and fragmentation patterns .
    • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···O dimers) using SHELXL for refinement .

Q. How is purity ensured during synthesis, and what purification methods are recommended?

  • Purification :

  • Flash Chromatography : Separates intermediates using gradients like EtOAc/cyclohexane .
  • Recrystallization : Solvent mixtures (e.g., pentane/ethyl acetate) yield high-purity crystals (>97%) .
    • Purity Analysis : HPLC or GC with >97% purity thresholds .

Advanced Research Questions

Q. What mechanistic insights explain the role of Bi(OTf)₃ in enhancing regioselectivity during synthesis?

  • Catalytic Role : Bi(OTf)₃ activates carbonyl groups via Lewis acid interactions, directing electrophilic substitution to the 6-position of the quinoline core .
  • Evidence : Comparative studies show lower yields (≤50%) without Bi(OTf)₃, highlighting its necessity for regiocontrol .

Q. What challenges arise in X-ray crystallographic analysis of halogenated quinolines, and how are they resolved?

  • Challenges :

  • Disorder in Halogen Positions : Bromine and chlorine atoms may exhibit positional disorder due to similar electron densities .
  • Hydrogen Bonding : Weak N–H···O interactions require high-resolution data (<1.0 Å) for accurate refinement .
    • Solutions : SHELXL refinement with anisotropic displacement parameters and TWIN commands for twinned crystals .

Q. How can computational modeling predict reactivity and regioselectivity in halogenated quinoline derivatives?

  • Methods :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites .
  • Docking Studies : Model steric and electronic effects of substituents (e.g., methyl groups) on reaction pathways .
    • Validation : Cross-correlate computed data with experimental NMR/X-ray results to refine models .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Steric Effects : The 4-methyl group hinders substitution at adjacent positions, favoring reactivity at the 6-bromo site .
  • Electronic Effects : Electron-withdrawing chloro groups at the 2-position activate the quinoline ring for Suzuki-Miyaura couplings .
  • Case Study : Ferrocenyl-substituted analogs demonstrate enhanced catalytic activity in C–C bond formation .

Properties

IUPAC Name

6-bromo-2-chloro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDAQPXGOAYKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406182
Record name 6-bromo-2-chloro-4-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3913-19-7
Record name 6-bromo-2-chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-2-CHLORO-4-METHYLQUINOLINE
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Synthesis routes and methods I

Procedure details

A 0.46 g, (0.0019 mole) sample of 6-bromo-4-methyl-2-(1H)-quinolinone was dissolved in 3.0 ml POCl3 under N2 with stirring and heated to reflux for 2 hours. The solution solidified into a purple gum; 2.0 ml of extra POCl3 was added to dissolve the solid. The solution was then slowly poured onto a vigorously stirred slurry of 8 ml concentrated NH4OH and approximately 75 g of ice. An immediate pink crystalline solid formed. The slurry was transferred to a separatory funnel and extracted with five 30 ml portions of CH2Cl2. The extracts were washed with two 40 ml portions of water and dried over MgSO4. The solvent was removed under vacuum, leaving a rusty red crystalline solid, 0.48 g (97%). The product was taken up in hot absolute ethanol, Norite A decolourising carbon added, and filtered through Celite to yield a yellow liquid. Slow cooling of the ethanolic solution gave very fine, pink crystals, m.p. 139.1°-139.80° C. TLC showed Rf 0.25 on silica with 1:1 hexane:CH2Cl2 eluent. Anal. Calcd. for C10H7BrClN: C, 46.82; H, 2.75; N, 5.46; Br, 31.15; Cl, 13.82. Found: C, 46.97; H, 2.79; N, 5.42; Br, 31.08; Cl, 13.79.
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Synthesis routes and methods II

Procedure details

25 mL of phosphorus oxychloride was added to 2.7 g (11.34 mmol) of 6-bromo-4-methyl-1H-quinolin-2-one (Example 1b) and the reaction mixture was refluxed for 2 hours. After cooling, the mixture was added batchwise to 250 mL of 10% NH3 solution, and the precipitate formed was filtered off, washed with water, and dried in the circulating air dryer at 30° C. Yield: 2.7 g (93% of theoretical); C10H7BrClN (M=256.526); calc.: molpeak (M+H)+: 256/258/260 (BrCl); found: molpeak (M+H)+: 256/258/260 (BrCl); Rf value: 0.95 (silica gel, DCM/MeOH 9:1).
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25 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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